2H-Naphtho[2,3-b]pyran, 3,4-dihydro-
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Overview
Description
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- can be achieved through several methods. One common approach involves the dehydration of 2,3-dihydro-1H-naphtho[2,1-b]pyran-1-ol using acetic acid or potassium hydrogen sulfate . Another method includes the reduction of 2,3-dihydronaphtho[2,1-b]pyran-1-one with sodium borohydride in methanol .
Industrial Production Methods
Industrial production of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation often involves alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthopyrans and naphthoquinones, which have distinct chemical and physical properties.
Scientific Research Applications
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerism, which affects its reactivity and interaction with biological molecules . The highest occupied molecular orbital (HOMO) plays a crucial role in its chemical behavior, particularly in electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler analog with similar reactivity but lacking the fused naphthalene ring.
Dihydropyran: Another related compound with a similar pyran ring structure but different substitution patterns.
Uniqueness
2H-Naphtho[2,3-b]pyran, 3,4-dihydro- is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to simpler pyran derivatives .
Properties
CAS No. |
194285-18-2 |
---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3,4-dihydro-2H-benzo[g]chromene |
InChI |
InChI=1S/C13H12O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
XBXHZMUWTCVREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2OC1 |
Origin of Product |
United States |
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